High-Affinity MOAT4 Substrate: Ki = 5.0 μM vs. DNP-SG Km = 450 μM
In inside-out vesicle preparations from mouse L1210 cells, NAc-DNP-Cys inhibited [³H]DNP-SG transport with a Ki of 5.0 μM, demonstrating approximately 90-fold higher affinity for the MOAT4 transport system compared to DNP-SG itself, which exhibited a Km of 450 μM [1]. Direct transport measurements using NAc-DNP-[³⁵S]Cys confirmed saturable ATP-dependent uptake with Km values comparable to the observed Ki. In human erythrocytes, a distinct secondary ATP-dependent transport system for NAc-DNP-Cys was identified with a Km of 33 μM that does not transport monoglucuronides [1]. The competitive inhibition profile was further characterized with bilirubin ditaurate, indoprofen, and N-acetyl leukotriene E₄ as potent inhibitors.
| Evidence Dimension | Transporter affinity (MOAT4 system) |
|---|---|
| Target Compound Data | Ki = 5.0 μM (inhibition of DNP-SG transport); direct transport Km comparable |
| Comparator Or Baseline | DNP-SG Km = 450 μM; Human erythrocyte secondary system Km = 33 μM |
| Quantified Difference | ~90-fold higher affinity than DNP-SG; distinct low-Km secondary system in erythrocytes |
| Conditions | Inside-out vesicles from mouse L1210 cells; ATP-dependent transport assay; pH not specified |
Why This Matters
The 90-fold affinity difference dictates that NAc-DNP-Cys, not DNP-SG, must be used as the probe for high-sensitivity MOAT4 functional assays and inhibitor screening.
- [1] Saxena M, Henderson GB. Biochem J. 1996;320(Pt 1):273-281. doi:10.1042/bj3200273 View Source
